2-[(3-Hydroxyphenyl)formamido]acetamide
Overview
Description
2-[(3-Hydroxyphenyl)formamido]acetamide, also known as HFAA, is an organic compound with a molecular formula of C9H10N2O3 . It has a molecular weight of 194.19 . The IUPAC name for this compound is N-(2-amino-2-oxoethyl)-3-hydroxybenzamide .
Molecular Structure Analysis
The InChI code for 2-[(3-Hydroxyphenyl)formamido]acetamide is 1S/C9H10N2O3/c10-8(13)5-11-9(14)6-2-1-3-7(12)4-6/h1-4,12H,5H2,(H2,10,13)(H,11,14) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
2-[(3-Hydroxyphenyl)formamido]acetamide is a powder that is stored at room temperature .Scientific Research Applications
Ecotoxicity and Degradation Studies
- A study on the degradation by-products of acetaminophen in aqueous media revealed the formation of toxic sub-products like 2-hydroxy-4-(N-acetyl) aminophenol during the electrochemical treatment. This process led to the conversion of eco-toxic and bio-refractory properties of the initial molecule into non-toxic compounds after treatment, demonstrating a relationship between the degradation pathway and the global toxicity evolution of the solution (Le et al., 2017).
Pharmaceutical Analysis and Synthesis
- Research on the aqueous chlorination of atenolol, a drug, resulted in the production of 2-(4-(3-formamido-2-hydroxypropoxy)phenyl) acetamide among other products. These chlorinated products showed phytotoxic activity, illustrating the importance of understanding the chemical reactions of pharmaceuticals in water treatment processes (DellaGreca et al., 2009).
Photocatalytic Performance
- A study on carbon atom self-doped g-C3 N4 or nitrogen vacancy-modified g-C3 N4 found that the structures, which involved acetamide, showed remarkably improved visible-light photocatalytic performance in the oxidation of emerging organic pollutants. This highlights the role of acetamide-based compounds in enhancing photocatalytic redox performance (Zhang et al., 2023).
Chemoselective Acetylation in Drug Synthesis
- The chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide was studied as part of the synthesis process for antimalarial drugs. This research provides insight into the synthesis methods of related compounds (Magadum & Yadav, 2018).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
N-(2-amino-2-oxoethyl)-3-hydroxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c10-8(13)5-11-9(14)6-2-1-3-7(12)4-6/h1-4,12H,5H2,(H2,10,13)(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRAZFGTELTCJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)NCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Hydroxyphenyl)formamido]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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